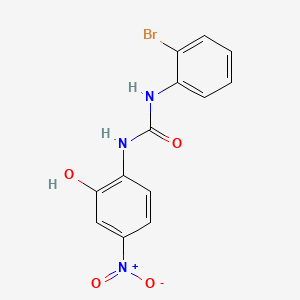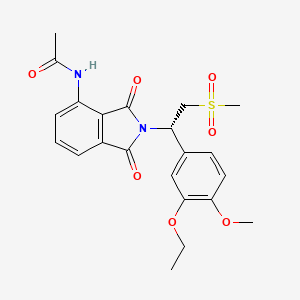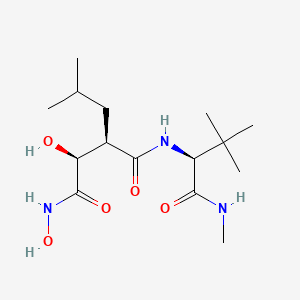![molecular formula C21H23Cl2N5O2S B1683998 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 847559-80-2](/img/structure/B1683998.png)
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of similar compounds involves a self-cyclization reaction performed in the presence of NaOH . Another synthetic approach involves a reaction with 2,4,6-trichloropyrimidine and ethanolamine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactivities. For instance, 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives have been investigated for their chemical characteristics and reactivities .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Novel Pyrimidine Derivatives : Pyrimidine derivatives, including thieno[2,3-d]pyrimidines, have been synthesized for potential applications in pharmacology and materials science. These compounds, which include analogs of the specified chemical, are often prepared via complex reactions and can lead to various fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Antianaphylactic Agents : Some pyrimidine derivatives have shown potential antianaphylactic activity. These compounds, created through reactions involving thieno[2,3-d]pyrimidines, indicate a possible application in treating allergic reactions (Wagner, Vieweg, & Leistner, 1993).
Biological and Medicinal Applications
Antibacterial and Anti-Inflammatory Properties : Novel pyrimidine derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (A.S.Dongarwar et al., 2011).
Anticancer and Anti-5-lipoxygenase Activities : Pyrimidine derivatives have been evaluated for their potential anticancer and anti-5-lipoxygenase activities, suggesting their use in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Antifolate Targeting Thymidylate and Purine Nucleotide Biosynthesis : Certain pyrimidine derivatives have been designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, indicating their potential as multitargeted antifolates for cancer treatment (Liu et al., 2015).
Antimicrobial Activity : Novel derivatives of thieno[2,3-d]pyrimidines have shown significant antimicrobial activity, highlighting their potential application in combating bacterial and fungal infections (Kolisnyk et al., 2015).
Chemical and Pharmacological Research
Inhibition of NF-kappaB and AP-1 Gene Expression : Studies on pyrimidine derivatives have focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting applications in regulating gene expression for therapeutic purposes (Palanki et al., 2000).
Synthesis of Pyrazolo[3,4-d]pyrimidines : Research into synthesizing pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, provides insights into creating compounds with potential applications in treating metabolic disorders and other diseases (Hildick & Shaw, 1971).
Microwave-Mediated Synthesis of Pyrimidines : Microwave irradiation has been used for the solvent-free synthesis of pyrimido[1,2-a]pyrimidines, offering a more efficient method for creating these compounds for further research and application (Eynde et al., 2001).
Safety And Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding inhalation, skin contact, and ingestion. Personal protective equipment such as gloves, goggles, and protective clothing should be worn during handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNQSYQHHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649095 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
CAS RN |
847559-80-2 | |
| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)






